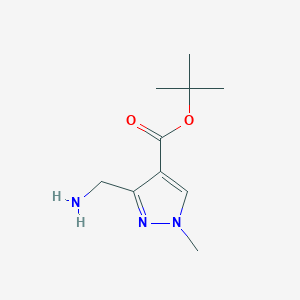

tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.: 2060030-07-9

Cat. No.: VC12016081

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060030-07-9 |

|---|---|

| Molecular Formula | C10H17N3O2 |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | tert-butyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-13(4)12-8(7)5-11/h6H,5,11H2,1-4H3 |

| Standard InChI Key | GFAUXVDSWFWTQQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CN(N=C1CN)C |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CN(N=C1CN)C |

Introduction

Chemical Structure and Nomenclature

tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole core substituted at positions 1, 3, and 4. The pyrazole ring (C₃H₃N₂) is modified as follows:

-

Position 1: Methyl group (-CH₃)

-

Position 3: Aminomethyl group (-CH₂NH₂)

-

Position 4: tert-Butyl ester (-COO-C(CH₃)₃)

Molecular Formula and Weight

-

Molecular Formula: C₁₀H₁₇N₃O₂

-

Molecular Weight: 211.26 g/mol (calculated)

Table 1: Structural Comparison with Related Pyrazole Derivatives

The tert-butyl ester enhances lipophilicity and stability under acidic conditions, while the aminomethyl group enables nucleophilic reactions, such as amide bond formation or Schiff base synthesis .

Synthetic Methodologies

Cyclization Strategies

The pyrazole ring is typically constructed via cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid outlines a two-step process involving:

-

Substitution/Hydrolysis: Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of an acid-binding agent .

-

Condensation/Cyclization: Treating intermediates with methylhydrazine under catalytic conditions (e.g., KI) to form the pyrazole core .

For the target compound, analogous steps could involve:

-

Using tert-butyl acrylate derivatives to introduce the ester group.

-

Substituting difluoroacetyl halides with aminomethyl-containing precursors.

Table 2: Example Reaction Conditions for Pyrazole Formation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Methylhydrazine, KI, −30°C to −20°C | 75.9 | |

| Esterification | Boc₂O, DMAP, CH₂Cl₂ | 82–90 | |

| Aminomethylation | NH₃, H₂/Pd-C, MeOH | 65–70 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl ester’s lipophilicity. Limited water solubility (<1 mg/mL) .

-

Stability: The tert-butyl group protects the ester from hydrolysis under neutral conditions, but it cleaves in acidic environments (e.g., HCl/EtOAc) .

Spectroscopic Data

-

IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch, aminomethyl), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrazole) .

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 3H, N-CH₃), 4.10 (s, 2H, CH₂NH₂), 7.60 (s, 1H, pyrazole-H) .

Applications in Drug Development

Prodrug Design

The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to the bioactive carboxylic acid. This strategy improves membrane permeability and delays metabolism .

Peptide Mimetics

The aminomethyl group facilitates conjugation with peptides or heterocycles, enabling the synthesis of kinase inhibitors or GPCR modulators .

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Ensuring proper substitution at position 3 requires careful control of reaction conditions (e.g., temperature, catalyst) .

-

Purification: Silica gel chromatography (ethyl acetate/hexane) or preparative HPLC is needed to isolate the product from regioisomers .

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and tert-butyl groups to optimize pharmacokinetics.

-

Targeted Delivery: Development of nanoparticle formulations to enhance solubility and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume